
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is an organic compound that features a trimethylsilyl group, a methoxy group, and a naphthyltriflate moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate can be synthesized through a multi-step process involving the introduction of the trimethylsilyl group and the methoxy group onto a naphthalene derivative. The reaction typically involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the trimethylsilyl group can be removed under reductive conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the triflate group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed:
- Substituted naphthyl derivatives
- Oxidized products such as aldehydes and carboxylic acids
- Coupled products with aryl or vinyl groups
科学研究应用
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a reagent in catalytic reactions, such as group-transfer polymerization and aldol reactions.
作用机制
The mechanism by which 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. The trimethylsilyl group can also be removed under specific conditions, allowing for further functionalization of the molecule. The methoxy group can participate in oxidation and reduction reactions, providing additional versatility in chemical transformations .
相似化合物的比较
Trimethylsilyl trifluoromethanesulfonate: Similar in having a trimethylsilyl group and a triflate group, but lacks the naphthyl and methoxy groups.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: Contains a trimethylsilyl group and a methoxy group, but differs in the overall structure and reactivity.
Uniqueness: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is unique due to the combination of the trimethylsilyl, methoxy, and naphthyltriflate groups in a single molecule. This combination provides a high degree of reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research.
属性
分子式 |
C15H17F3O4SSi |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(7-methoxy-1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4SSi/c1-21-11-7-5-10-6-8-13(22-23(19,20)15(16,17)18)14(12(10)9-11)24(2,3)4/h5-9H,1-4H3 |
InChI 键 |
LUHDMVXCFPQYSU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=CC(=C2[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


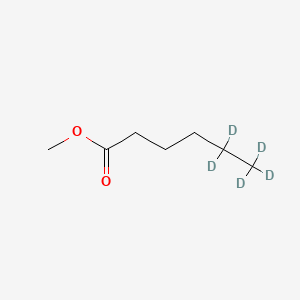

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
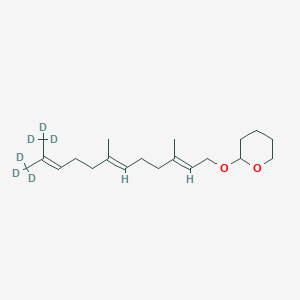

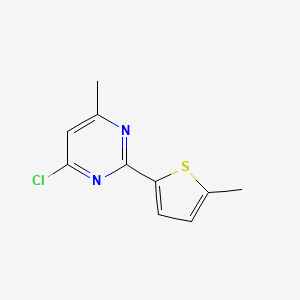
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

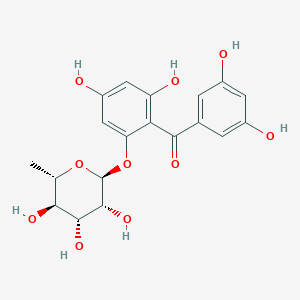
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)

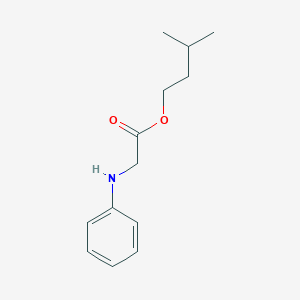
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
